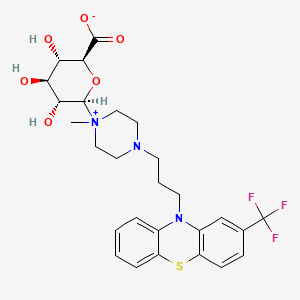

Trifluoperazine N-Glucuronide

Description

The Pivotal Role of N-Glucuronidation in Xenobiotic Biotransformation Pathways

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a vast number of foreign compounds (xenobiotics), including drugs, carcinogens, and environmental pollutants. nih.govoup.comuef.fi This process involves the conjugation of the xenobiotic with glucuronic acid, a reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). oup.compsu.edu The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the xenobiotic, facilitating its excretion from the body, primarily through urine and bile. oup.comuef.fi

N-glucuronidation specifically refers to the conjugation of glucuronic acid to a nitrogen atom within the xenobiotic molecule. psu.edu This pathway is particularly important for compounds containing primary, secondary, or tertiary amine functional groups. psu.edunih.gov The formation of N-glucuronides is a critical detoxification mechanism, as it generally leads to the inactivation of pharmacologically active or toxic compounds. uef.fi In humans, N-glucuronidation is a common metabolic route for many drugs, including antidepressants and H1 antihistamines. nih.gov

Establishment of Trifluoperazine (B1681574) N-Glucuronide as a Key Metabolite for Mechanistic Studies

Trifluoperazine N-glucuronide has been firmly established as a key metabolite in the study of drug metabolism, particularly for investigating the activity of specific UGT isoforms. caymanchem.com It is formed from the parent drug, trifluoperazine, through the action of the UGT1A4 enzyme. caymanchem.combiomol.com This specificity makes this compound a valuable probe substrate for assessing the function and inhibition of UGT1A4 in vitro. psu.edujst.go.jp

Research has shown that the formation of this compound can be used to characterize the activity of UGT1A4 in human liver microsomes and other in vitro systems. psu.eduresearchgate.net For instance, studies have demonstrated a significant correlation between the rates of imipramine (B1671792) N-glucuronidation and trifluoperazine glucuronidation in human liver microsomes, supporting the role of UGT1A4 in both processes. psu.edu The use of trifluoperazine as a probe substrate has been instrumental in understanding the inhibition potential of various compounds on UGT1A4 activity. jst.go.jp

Scope and Significance of Academic Inquiry into this compound

The academic inquiry into this compound extends beyond its role as a simple metabolite. Its study provides significant insights into several key areas of pharmacology and toxicology. Research on this compound helps to elucidate the inter-individual variability in drug metabolism, as genetic polymorphisms in the UGT1A4 gene can influence the rate of its formation. helsinki.fi Understanding the factors that affect the glucuronidation of trifluoperazine can contribute to a more personalized approach to medicine.

Furthermore, the investigation of this compound is crucial for predicting and understanding drug-drug interactions. caymanchem.compsu.edu Co-administered drugs that are also substrates or inhibitors of UGT1A4 can alter the metabolism of trifluoperazine, potentially leading to altered efficacy or toxicity. caymanchem.com The study of this metabolite also has implications for understanding the metabolism of other drugs that undergo N-glucuronidation. nih.gov The knowledge gained from research on this compound serves as a valuable model for the broader field of drug metabolism and disposition.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYPHWNGUDUHIW-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858504 | |

| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165602-90-4 | |

| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Formation and Metabolic Pathways of Trifluoperazine N Glucuronide

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Mediating Trifluoperazine (B1681574) N-Glucuronidation

The formation of Trifluoperazine N-glucuronide from its parent compound, trifluoperazine, is catalyzed by specific isoforms of the UDP-glucuronosyltransferase (UGT) enzyme. caymanchem.comglpbio.comglpbio.com Research has focused on identifying the primary UGT isoform responsible for this reaction and investigating the potential contributions of other isoforms.

Primary Role of UDP-Glucuronosyltransferase 1A4 (UGT1A4) in Formation

UDP-Glucuronosyltransferase 1A4 (UGT1A4) has been identified as the principal enzyme responsible for the N-glucuronidation of trifluoperazine. caymanchem.comglpbio.comglpbio.comnih.gov This isoform is a member of the UGT1A family, which are key enzymes in the metabolism of a wide array of drugs and endogenous compounds. nih.gov Studies using recombinant human UGT isoforms have demonstrated that UGT1A4 exhibits high catalytic activity towards trifluoperazine. psu.edunih.gov The significance of UGT1A4 in this metabolic pathway is further supported by inhibition studies, where known specific substrates of UGT1A4 effectively inhibit the formation of this compound in human liver microsomes. psu.edunih.gov Moreover, correlation analyses have shown a significant relationship between the rates of trifluoperazine N-glucuronidation and the activities of UGT1A4 in human liver microsome samples. psu.edunih.govresearchgate.net

Investigation of Other UGT Isoforms and Their Potential Influence on N-Glucuronidation Kinetics

While UGT1A4 is the primary catalyst, research has also explored the involvement of other UGT isoforms in the N-glucuronidation of trifluoperazine. Although other isoforms like UGT1A3 have been shown to catalyze the N-glucuronidation of some compounds, their role in trifluoperazine metabolism appears to be minor compared to UGT1A4. nih.govpsu.eduresearchgate.net Some studies have noted that other UGT enzymes, such as UGT1A1, UGT1A9, and UGT2B7, may play a role in certain N-glucuronidation reactions, but their specific contribution to trifluoperazine metabolism is not as pronounced as that of UGT1A4. researchgate.net The kinetics of trifluoperazine N-glucuronidation can be influenced by the presence and activity of these other isoforms, potentially leading to complex kinetic profiles in tissues where multiple UGTs are expressed. It has been observed that interactions between different UGT isoforms, such as UGT1A1, UGT1A4, and UGT1A6, can affect their individual enzymatic activities. caymanchem.com

Differential Expression and Activity of UGT1A4 Across Human Tissues in Metabolic Research

UGT1A4 is expressed in various human tissues, with the highest levels typically found in the liver, which is a major site of drug metabolism. nih.govmedchemexpress.comnih.govuniprot.org Its expression has also been detected in other tissues such as the kidney, colon, and small intestine. nih.govuniprot.org The differential expression of UGT1A4 across tissues can lead to variations in the rate and extent of trifluoperazine N-glucuronidation in different parts of the body. nih.gov For instance, research comparing human enteric and hepatic UGT activities has shown that hepatic clearance of trifluoperazine is significantly higher than enteric clearance. ymaws.com Furthermore, interindividual variability in UGT1A4 expression and activity, which can be influenced by genetic polymorphisms, contributes to differences in drug metabolism among individuals. nih.govnih.gov Studies have shown that the relative expression of major UGTs, including UGT1A4, can vary significantly among individuals in the liver. nih.gov No significant expression changes were observed for UGT1A4 in a study on stomach cancer tissues. researchgate.net

Kinetic Characterization of Trifluoperazine N-Glucuronidation by UGT Isoforms

Understanding the kinetics of trifluoperazine N-glucuronidation is essential for predicting its metabolic fate. This involves modeling the enzyme-substrate interactions and determining key kinetic parameters.

Michaelis-Menten Kinetics Modeling for Enzyme-Substrate Interactions

The formation of this compound by UGT1A4 generally follows Michaelis-Menten kinetics. nih.gov This model describes the relationship between the substrate concentration and the velocity of the enzymatic reaction, assuming a single substrate and a single enzyme. The reaction rate initially increases with substrate concentration and then plateaus as the enzyme becomes saturated with the substrate. However, in some instances, particularly in systems with multiple contributing enzymes or allosteric effects, more complex kinetic models may be required to accurately describe the data. For example, some N-glucuronidation reactions in human liver microsomes have shown biphasic kinetics, suggesting the involvement of both high-affinity and low-affinity enzymes. researchgate.net

Determination of Apparent Kinetic Parameters (e.g., K_m, V_max, Intrinsic Clearance)

Key kinetic parameters for trifluoperazine N-glucuronidation have been determined in various in vitro systems. The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m value indicates a higher affinity of the enzyme for the substrate. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. Intrinsic clearance (CL_int), calculated as the ratio of V_max to K_m, is a measure of the enzyme's catalytic efficiency.

Table 1: Apparent Kinetic Parameters for Trifluoperazine N-Glucuronidation

| System | K_m (μM) | V_max (pmol/min/mg protein) | Intrinsic Clearance (CL_int) (μL/min/mg protein) |

|---|---|---|---|

| Pooled Human Cryopreserved Human Intestinal Mucosa (PCHIM) | 29.0 | 3.48 | 0.12 |

| Pooled Donor Cryopreserved Human Hepatocytes (PHH) | 82.6 | 286.3 | 3.47 |

Data sourced from a comparative study of human enteric and hepatic UGT activities. ymaws.com

These parameters highlight the significantly higher metabolic capacity of the liver (represented by PHH) for trifluoperazine N-glucuronidation compared to the intestine (represented by PCHIM). ymaws.com The higher V_max and intrinsic clearance in hepatocytes underscore the liver's primary role in this metabolic pathway.

In Vitro and Preclinical Model Systems for Studying this compound Metabolism

The study of this compound metabolism heavily relies on in vitro and preclinical models to elucidate the enzymatic mechanisms and species-specific differences.

Application of Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM)

Human liver microsomes (HLM) are a cornerstone in vitro tool for investigating the metabolism of trifluoperazine. mdpi.compsu.edunih.govmdpi.comdrugbank.compsu.eduresearchgate.net HLMs contain a rich complement of drug-metabolizing enzymes, including the UGTs responsible for N-glucuronidation. mdpi.compsu.edunih.govmdpi.comdrugbank.compsu.eduresearchgate.net Studies using HLM have demonstrated that trifluoperazine is efficiently converted to its N-glucuronide metabolite. researchgate.net The kinetics of this reaction in HLM often follow Michaelis-Menten kinetics, though biphasic kinetics have also been observed, suggesting the involvement of multiple enzymes. psu.edu For instance, the formation of this compound in pooled HLM has shown significant interindividual variability. psu.edu

Human intestinal microsomes (HIM) are also employed to understand the potential for first-pass metabolism in the gut. While some studies have reported higher imipramine (B1671792) N-glucuronidation in HIM compared to HLM, other research did not detect trifluoperazine glucuronidation activity in certain human jejunum microsome samples. psu.edu This highlights the potential for tissue-specific differences in UGT expression and activity. The intrinsic clearance (Vmax/Km) for ticagrelor (B1683153) glucuronidation, a process involving some of the same UGT isoforms, was found to be lower in HIM compared to HLM, suggesting the liver is the primary site of metabolism for such compounds. nih.gov

Utilization of Recombinant Human UGT Enzymes Expressed in Heterologous Systems (e.g., Baculovirus-Infected Insect Cells, Supersomes)

To pinpoint the specific UGT isoforms responsible for trifluoperazine N-glucuronidation, researchers utilize recombinant human UGTs expressed in various heterologous systems. These systems, such as baculovirus-infected insect cells (Supersomes) or human embryonic kidney (HEK293) cells, allow for the study of individual UGT enzymes in isolation. psu.edumedchemexpress.comnih.gov

Through this approach, UGT1A4 has been definitively identified as the primary enzyme responsible for the N-glucuronidation of trifluoperazine. caymanchem.comglpbio.comglpbio.compsu.eduresearchgate.net Studies with recombinant UGT1A4 have shown robust trifluoperazine glucuronosyltransferase activity. psu.edu In fact, when a panel of recombinant UGTs (including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15) were tested, only UGT1A4 demonstrated significant activity for imipramine N-glucuronidation, a structurally related reaction. psu.edu

Interestingly, protein-protein interactions between different UGT isoforms can modulate their enzymatic activity. For example, the co-expression of UGT1A1 with UGT1A4 had no effect on this compound formation, but co-expressing UGT1A6 with UGT1A4 increased both the Km and Vmax of the reaction. nih.gov This suggests a complex regulatory environment within the endoplasmic reticulum where these enzymes reside.

| System | Substrate | Km | Vmax | Reference |

|---|---|---|---|---|

| Recombinant UGT1A4 (HEK293 cells) | Trifluoperazine | Data not specified | 165 ± 18 pmol/min/mg protein (at 0.5 mM substrate) | psu.edu |

| Recombinant UGT1A4 (Supersomes) | Imipramine (related tertiary amine) | >1 mM | Data not specified | psu.edu |

Comparative Metabolic Studies Across Species in Research Models (e.g., Rat, Dog, Monkey Hepatocytes/Microsomes)

Significant species differences exist in the N-glucuronidation of tertiary amines like trifluoperazine. psu.eduhelsinki.fitandfonline.com While humans extensively metabolize trifluoperazine via this pathway, common laboratory animals such as rats and dogs show little to no formation of the N-glucuronide metabolite. nih.govresearchgate.net

Studies using liver microsomes from various species have confirmed these differences. For example, while human liver microsomes readily produce this compound, this metabolite is not detected in mouse liver microsomes. nih.gov However, humanized UGT1 mice, which have the murine Ugt1 locus replaced with the human UGT1 locus, demonstrate the ability to form this compound, highlighting the genetic basis for these species-specific metabolic profiles. nih.gov

In a multi-species hepatocyte study, the N-glucuronide of trifluoperazine was formed in human and monkey cells, but not in dog or rat cells. researchgate.net This lack of N-glucuronidation in certain animal models is attributed to the absence of a functional UGT1A4 homologue. psu.edunih.govnih.gov This has important implications for the selection of appropriate animal models in preclinical drug development.

| Species | Formation of this compound | Reference |

|---|---|---|

| Human | Yes | nih.govresearchgate.net |

| Monkey | Yes | researchgate.net |

| Rat | No | nih.govresearchgate.net |

| Dog | No | researchgate.net |

| Mouse (Wild-type) | No | nih.gov |

| Mouse (Humanized UGT1) | Yes | nih.gov |

Mechanistic Insights into Quaternary Ammonium-Linked N-Glucuronidation

The formation of a quaternary ammonium-linked N-glucuronide is a unique metabolic reaction involving the direct attachment of glucuronic acid to the nitrogen atom of a tertiary amine. nih.govresearchgate.net This creates a metabolite with a permanent positive charge on the nitrogen and a negative charge on the carboxylate of the glucuronic acid, imparting distinct physicochemical properties. nih.gov The reaction is catalyzed by UGT enzymes, which transfer glucuronic acid from the high-energy co-substrate, UDP-glucuronic acid (UDPGA), to the tertiary amine of the drug molecule. mdpi.com The presence of both a cationic center and a carboxylic acid group in the structure of N+-glucuronides can make their analysis and extraction challenging. nih.gov

Advanced Analytical Methodologies for Research on Trifluoperazine N Glucuronide

High-Resolution Separation and Detection Techniques for Metabolite Analysis

The complexity of biological matrices necessitates the use of highly sensitive and selective analytical techniques for the analysis of drug metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of Trifluoperazine (B1681574) N-Glucuronide in various research samples. This powerful method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govtandfonline.com

In a typical LC-MS/MS workflow, the sample containing Trifluoperazine N-Glucuronide is first injected into a liquid chromatograph. The compound, along with other components in the sample, is then passed through a chromatographic column. The column, packed with a specific stationary phase, separates the components based on their physicochemical properties, such as polarity and size. This separation is crucial for reducing matrix effects and isolating the analyte of interest from other endogenous and exogenous substances. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. In the ion source, molecules of this compound are ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into the mass analyzer. A triple quadrupole mass spectrometer is commonly used for quantitative analysis. researchgate.netnih.gov The first quadrupole selects the precursor ion of this compound. This selected ion is then fragmented in the collision cell, and the resulting product ions are analyzed by the third quadrupole. This process of selecting a specific precursor ion and a specific product ion, known as multiple reaction monitoring (MRM) or selective reaction monitoring (SRM), provides a high degree of specificity and sensitivity for quantification. researchgate.netnih.govmdpi.com

Research studies have successfully employed LC-MS/MS for the quantification of this compound in biological matrices like human liver microsomes. nih.govnih.govnih.gov For instance, in studies investigating the inhibitory effects of various compounds on UDP-glucuronosyltransferase (UGT) enzymes, LC-MS/MS was used to measure the formation of this compound, which serves as a probe substrate for the UGT1A4 isoform. nih.govnih.govnih.govjst.go.jp The high sensitivity of LC-MS/MS allows for the detection and quantification of this metabolite even at low concentrations, which is critical for accurate kinetic analysis. tandfonline.comresearchgate.net

The table below summarizes typical LC-MS/MS parameters used for the analysis of this compound in research settings.

| Parameter | Value/Description | Source(s) |

| Chromatographic Column | C18 reverse-phase columns are commonly used. | nih.govjst.go.jp |

| Mobile Phase | A mixture of an aqueous solution (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (typically acetonitrile (B52724) or methanol). | nih.govjst.go.jp |

| Ionization Mode | Positive Electrospray Ionization (ESI+) is generally employed. | researchgate.net |

| Precursor Ion (m/z) | 584.2 | mdpi.com |

| Product Ion (m/z) | 408.13 | mdpi.com |

| Internal Standard | A stable isotope-labeled analog, such as Trifluoperazine-D3 N-Glucuronide, is often used to ensure accuracy and precision. | nih.govmedchemexpress.com |

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the quantification and separation of glucuronide metabolites, including this compound. nih.govdoi.org While often coupled with mass spectrometry, HPLC with ultraviolet (UV) or fluorescence detection can also be a robust method for analysis, particularly when dealing with less complex samples or when a mass spectrometer is not available.

In HPLC, a high-pressure pump forces the sample mixture through a column packed with a stationary phase. The separation principle is similar to that of LC-MS/MS, where different components of the mixture travel through the column at different rates depending on their interaction with the stationary phase. For this compound, which is a relatively polar molecule, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. nih.gov

The detection of this compound after separation can be achieved using a UV detector. The phenothiazine (B1677639) ring system in the trifluoperazine moiety exhibits strong UV absorbance, allowing for sensitive detection. nih.gov The selection of the detection wavelength is critical for maximizing sensitivity and minimizing interference from other components in the sample.

Studies have reported the use of HPLC with UV detection for the quantification of this compound in various in vitro experimental setups. nih.gov For example, in a study investigating the glucuronidation of drugs in humanized UDP-glucuronosyltransferase 1 mice, HPLC with UV detection was used to determine the formation of this compound. nih.gov The method involved separating the metabolite on a C18 column with a mobile phase of acetonitrile and monosodium phosphate (B84403) buffer, followed by detection at 256 nm. nih.gov

The following table outlines typical HPLC conditions for the analysis of this compound.

| Parameter | Value/Description | Source(s) |

| Chromatographic Column | Mightysil RP-18 GP (4.6 x 150 mm, 5 µm) | nih.gov |

| Mobile Phase | 33% acetonitrile containing 15 mmol/L monosodium phosphate | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 256 nm | nih.gov |

| Retention Time | 18.7 min | nih.gov |

Selective Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantitative analysis. tandfonline.commdpi.comjournal-dtt.org It plays a crucial role in the accurate measurement of this compound in complex biological matrices.

The principle of SRM involves the selection of a specific precursor ion in the first quadrupole (Q1) of a triple quadrupole mass spectrometer. This precursor ion corresponds to the molecular ion or a characteristic adduct of the analyte of interest, in this case, this compound. The selected precursor ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. Specific product ions, which are characteristic fragments of the precursor ion, are then selected in the third quadrupole (Q3) and detected. tandfonline.commdpi.com

The specificity of SRM arises from monitoring a specific precursor-to-product ion transition. This "transition" acts as a unique mass spectrometric fingerprint for the analyte, significantly reducing chemical noise and interference from other co-eluting compounds in the sample. tandfonline.com This high degree of specificity allows for accurate quantification even at very low concentrations.

In the context of this compound research, SRM is the method of choice for quantitative LC-MS/MS assays. mdpi.comjournal-dtt.org For example, in studies evaluating the inhibitory potential of various compounds on UGT1A4 activity, the formation of this compound is quantified using a specific SRM transition. mdpi.com The precursor ion for this compound is typically the protonated molecule [M+H]+ at m/z 584.2. mdpi.com Following collision-induced dissociation, a characteristic product ion, often corresponding to the aglycone (trifluoperazine), is monitored. mdpi.com

The table below details the SRM transition used for the quantification of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |

| This compound | 584.20 | 408.13 | mdpi.com |

The application of SRM in spectrometric assays provides several advantages, including high sensitivity, high specificity, a wide dynamic range, and good reproducibility, making it an indispensable tool for pharmacokinetic and drug metabolism studies involving this compound.

High-Performance Liquid Chromatography (HPLC) for Glucuronide Quantification and Separation

Development and Validation of Analytical Methods for this compound in Experimental Settings

The development and validation of robust analytical methods are fundamental to obtaining reliable and reproducible data in research involving this compound.

This compound, in its purified form, serves as a critical reference standard for the development and validation of analytical methods. synzeal.comqccstandards.comveeprho.com A reference standard is a highly characterized and pure substance used as a benchmark for identification and quantification.

During method development, the reference standard of this compound is used to optimize various analytical parameters. For instance, in HPLC or LC-MS/MS method development, the reference standard is injected into the system to determine its retention time, optimize the mobile phase composition for optimal peak shape and resolution, and fine-tune the mass spectrometer settings for maximum sensitivity. doi.orgimpactfactor.org

Analytical method validation (AMV) is a formal process that demonstrates that an analytical method is suitable for its intended purpose. The reference standard of this compound is essential for assessing key validation parameters, including:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. The reference standard is used to confirm the identity of the analyte peak in a complex matrix.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing a series of solutions containing known concentrations of the this compound reference standard.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is determined by spiking a blank matrix with a known amount of the reference standard and measuring the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), using the reference standard.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are determined by analyzing solutions with decreasing concentrations of the reference standard.

The availability of a well-characterized this compound reference standard is, therefore, a prerequisite for any quantitative research involving this metabolite.

In quantitative analysis, particularly with LC-MS/MS, the use of an appropriate internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and instrument response. veeprho.comveeprho.comusask.ca A stable isotope-labeled (SIL) analog of the analyte is considered the "gold standard" for an internal standard because it has nearly identical physicochemical properties to the analyte but a different mass. axios-research.comschd-shimadzu.com

For the quantification of this compound, Trifluoperazine-D3 N-Glucuronide is an ideal internal standard. nih.govmedchemexpress.comveeprho.com This compound has the same chemical structure as this compound, but three of its hydrogen atoms have been replaced with deuterium (B1214612) atoms. veeprho.com This results in a mass difference of 3 Da, which is easily distinguishable by the mass spectrometer.

The advantages of using Trifluoperazine-D3 N-Glucuronide as an internal standard include:

Co-elution with the Analyte: Due to its similar chemical properties, the SIL-IS co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement.

Correction for Sample Loss: Any loss of the analyte during sample extraction and preparation is mirrored by a proportional loss of the SIL-IS.

Improved Accuracy and Precision: By normalizing the analyte response to the IS response, the accuracy and precision of the quantitative measurement are significantly improved.

In a typical quantitative LC-MS/MS assay, a known amount of Trifluoperazine-D3 N-Glucuronide is added to each sample and calibration standard at the beginning of the sample preparation process. nih.gov The mass spectrometer is then set to monitor the SRM transitions for both the analyte and the SIL-IS. The concentration of the analyte in the unknown sample is determined by calculating the ratio of the analyte peak area to the IS peak area and comparing it to the calibration curve.

The use of a stable isotope-labeled internal standard like Trifluoperazine-D3 N-Glucuronide is a key component of a robust and reliable quantitative method for this compound, ensuring the high quality of data generated in pharmacokinetic and metabolic studies.

Role as a Reference Standard for Analytical Method Development and Validation (AMV)

Optimization of In Vitro Incubation Systems for Enzyme Activity Assays

The accuracy and reliability of in vitro enzyme activity assays for this compound are critically dependent on the careful optimization of incubation conditions. These conditions are designed to ensure that the enzymatic reaction proceeds at a rate that accurately reflects the enzyme's capacity, free from limitations imposed by co-substrate availability or the latency of the enzyme within microsomal vesicles. This section details the key modifications to assay protocols, specifically focusing on the concentrations of the co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), and the pore-forming agent, alamethicin (B1591596).

Protocol Modifications for UDPGA and Alamethicin Concentrations

The formation of this compound is catalyzed predominantly by the UDP-glucuronosyltransferase (UGT) isoform UGT1A4. The in vitro study of this conjugation reaction requires meticulous optimization of the assay components to achieve maximal and reproducible enzyme activity.

UDPGA Concentration:

The concentration of the sugar donor, UDPGA, is a critical determinant of the glucuronidation rate. For many UGT assays, including those for UGT1A4 substrates, a saturating concentration of UDPGA is essential to ensure that the reaction velocity is not limited by co-substrate availability. Research indicates that a final concentration of 5 mM UDPGA is frequently utilized in incubation mixtures for determining UGT activity. doi.orgnih.govpsu.edufrontiersin.org This concentration is generally considered sufficient to support maximal enzyme velocity (Vmax) for the N-glucuronidation of various substrates. In some specific protocols for UGT1A4-mediated trifluoperazine N-glucuronidation, the reaction is initiated by adding UDPGA to a final concentration of 5 mM. nih.gov

Table 1: Representative UDPGA Concentrations Used in UGT1A4 Activity Assays

| UGT Substrate | Enzyme Source | Recommended UDPGA Concentration (mM) | Reference |

|---|---|---|---|

| Trifluoperazine | Human Liver Microsomes (HLM) | 5 | nih.gov |

| Imipramine (B1671792) | HLM, Recombinant UGTs | 5 | doi.org |

| Haloperidol (B65202) | HLM, Recombinant UGTs | 5 | psu.edu |

| Ticagrelor (B1683153) | HLM, HIM, Recombinant UGTs | 5 | frontiersin.org |

Alamethicin Concentration:

UGT enzymes are located within the lumen of the endoplasmic reticulum in microsomes, which can restrict substrate access to the enzyme's active site, a phenomenon known as latency. To overcome this, pore-forming agents like alamethicin are incorporated into the incubation medium. The optimal concentration of alamethicin, however, can be dependent on the concentration of microsomal protein in the assay.

Studies have shown that for low human liver microsomal protein concentrations (e.g., 0.025 mg/ml), a universal optimal alamethicin concentration of 10 µg/ml is recommended. researchgate.netnih.gov In contrast, other protocols for trifluoperazine N-glucuronidation have utilized alamethicin at a concentration of 100 µg/mg of microsomal protein. nih.gov Other research has employed a concentration of 25 µg/ml of alamethicin in their glucuronidation assays. doi.orgpsu.edumdpi.com It is noteworthy that for assays utilizing recombinant UGT enzymes, which are not enclosed within a microsomal membrane, the addition of alamethicin is not necessary. researchgate.netnih.gov

The optimization of alamethicin concentration is crucial, as suboptimal levels can lead to an underestimation of enzyme activity, while excessive concentrations can inhibit the enzyme.

Table 2: Examples of Alamethicin Concentrations in UGT1A4 Assays

| Microsomal Protein Concentration | Recommended Alamethicin Concentration | Reference |

|---|---|---|

| 0.025 mg/ml | 10 µg/ml | researchgate.netnih.gov |

| Not specified | 25 µg/ml | doi.orgpsu.edumdpi.com |

| 0.1 mg/ml | 100 µg/mg protein | nih.gov |

| 0.2 mg/ml | 50 µg/mg protein | frontiersin.org |

Radiochemical High-Performance Liquid Chromatography in N-Glucuronidation Research

The analysis of N-glucuronides, including this compound, presents analytical challenges. One of the powerful techniques employed to overcome these challenges is radiochemical high-performance liquid chromatography (HPLC). oup.com This method offers high sensitivity and the ability to quantify metabolites without the need for a synthesized analytical standard, which is often commercially unavailable for N-glucuronides. oup.comnih.gov

In this approach, a radiolabeled form of the UDPGA co-substrate, typically [14C]UDPGA, is used in the in vitro incubation. thermofisher.comhelsinki.fi The resulting radiolabeled glucuronide product is then separated from the unreacted co-substrate and other reaction components by reversed-phase HPLC. The eluate from the HPLC column is passed through a radiochemical detector, which quantifies the amount of radioactivity in each peak.

This technique has been successfully applied to the study of N-glucuronidation of various compounds. For instance, a novel reversed-phase HPLC method combining radiochemical and UV detection was developed for the determination of low UGT activities, which is characteristic of N-glucuronidation reactions. nih.gov This method demonstrated detection limits as low as 0.5-10 pmol, a 10- to 100-fold increase in sensitivity compared to previous radiochemical HPLC assays. nih.gov

The high sensitivity of radiochemical HPLC is particularly advantageous for characterizing the kinetics of N-glucuronidation for various substrates. nih.gov It has been utilized in the investigation of the N-glucuronidation of nicotine (B1678760) and its metabolites, where quantification was achieved using radiolabeled substrates. nih.gov Furthermore, the metabolism of other compounds has been investigated using HPLC with radiochemical detection to differentiate the parent compound from its metabolites.

Trifluoperazine N Glucuronide As a Research Probe for Ugt1a4 Activity and Inhibition Studies

Establishment of Trifluoperazine (B1681574) N-Glucuronide Formation as a Selective Probe Reaction for UGT1A4

Trifluoperazine (TFP) has been established as a highly selective substrate for the UGT1A4 enzyme. nih.gov This means that the rate at which Trifluoperazine N-glucuronide is formed can be used as a specific measure of UGT1A4's activity. When corrected for nonspecific binding, the kinetic values (Km) for TFP glucuronidation are similar for both recombinant UGT1A4 and human liver microsomes, further solidifying its role as a selective probe. nih.gov The reaction is so specific that the glucuronidation activities of TFP are significantly correlated with the N-glucuronidation of other compounds metabolized by UGT1A4, such as afloqualone (B1666628). researchgate.netpsu.edu This selectivity is critical for accurately assessing the function of UGT1A4 without significant interference from other UGT isoforms. rsc.orgresearchgate.net For instance, while UGT1A3 can also exhibit some activity towards certain substrates, TFP is a known specific substrate for UGT1A4, and its glucuronidation is effectively inhibited by TFP itself. researchgate.netpsu.edu

Application in Assessing UGT1A4 Enzyme Activity and Inter-Individual Variability in Human Liver Banks for Research Purposes

UDP-glucuronosyltransferase 1A4 (UGT1A4) is a phase II drug-metabolizing enzyme responsible for the glucuronidation of numerous clinically important drugs. researchgate.net The activity of this enzyme can vary significantly among individuals, which can impact drug efficacy and toxicity. nih.gov Studies using human liver banks have revealed substantial interindividual variability in the expression and activity of major hepatic UGTs, including UGT1A4. nih.gov

By using Trifluoperazine N-glucuronidation as a probe, researchers can quantify the activity of UGT1A4 in liver samples. For example, in vitro assays with liver microsomal preparations from different individuals have demonstrated significant variability in the glucuronidation of various substrates. researchgate.net This variability in UGT1A4 activity has been linked to genetic polymorphisms in the UGT1A4 gene, which can lead to altered enzyme function. mdpi.comwsu.edu For example, polymorphisms in the promoter and coding regions of the UGT1A4 gene can result in quantitative or qualitative changes in enzyme activity. mdpi.com

Strong correlations have been observed between the formation of this compound and the glucuronidation of other UGT1A4 substrates, such as 25-hydroxyvitamin D3, confirming the utility of TFP as a probe. oup.com The coefficient of variation for UGT1A4 activity is noted to be around 45% to 92%, highlighting the significant differences among individuals. nih.gov

Utilization in In Vitro Drug-Enzyme Interaction Studies

This compound formation is a key reaction used in in vitro studies to investigate how other substances interact with the UGT1A4 enzyme. These interactions can involve inhibition of the enzyme's activity, which can have significant clinical implications.

Endogenous compounds, which are substances naturally found in the body, can also affect UGT1A4 activity. One such compound is bilirubin (B190676). Studies have shown that bilirubin can competitively inhibit the N-glucuronidation of nicotine (B1678760) and cotinine (B1669453) in human liver microsomes, processes in which UGT1A4 is involved. nih.gov Specifically, the inhibition constant (Ki) for bilirubin was found to be 3.9 µM for nicotine N-glucuronidation and 3.3 µM for cotinine N-glucuronidation. nih.gov This indicates that elevated levels of bilirubin in the body could potentially inhibit the metabolism of drugs that are substrates of UGT1A4.

A wide range of exogenous substances, including drugs and natural compounds, have been studied for their potential to inhibit UGT1A4.

Efavirenz (B1671121) : This antiretroviral drug is a potent inhibitor of UGT1A4. mdpi.comnih.govdntb.gov.uapsu.edu Studies have shown that efavirenz competitively inhibits UGT1A4-mediated Trifluoperazine N-glucuronidation with a Ki value of 2.0 μM in human liver microsomes. mdpi.comnih.govdntb.gov.uapsu.edu This strong inhibition suggests a potential for drug-drug interactions when efavirenz is co-administered with drugs metabolized by UGT1A4. mdpi.comnih.govdntb.gov.uapsu.eduresearchgate.net

Hesperetin and Naringenin : These flavonoids, found in citrus fruits, exhibit inhibitory effects on UGT1A4. jst.go.jpnih.gov Hesperetin moderately inhibits UGT1A4 with an IC50 value between 29.68 and 63.87 μM. medchemexpress.comtargetmol.com Naringenin also shows moderate inhibition of UGT1A4. jst.go.jp

Corydaline (B1669446) : This alkaloid, found in the medicinal herb Corydalis Tubers, has been investigated for its effect on UGT enzymes. However, studies have shown that corydaline does not inhibit UGT1A4-mediated Trifluoperazine N-glucuronidation. mdpi.comnih.govresearchgate.net

Nicotine and Cotinine : While UGT1A4 is involved in the glucuronidation of nicotine and cotinine, these compounds themselves can also act as inhibitors. aacrjournals.orgpsu.edu Imipramine (B1671792), another UGT1A4 substrate, has been shown to inhibit the glucuronidation of nicotine and cotinine. nih.gov Interestingly, cannabidiol (B1668261) (CBD) and its metabolite 7-hydroxycannabidiol (B1252178) (7-OH-CBD) did not show significant inhibition of nicotine or cotinine glucuronidation by UGT1A4. todayspractitioner.comacs.org

| Inhibitor | Effect on UGT1A4 | IC50 / Ki Value | Reference |

|---|---|---|---|

| Efavirenz | Potent competitive inhibition | Ki = 2.0 µM | mdpi.comnih.govdntb.gov.uapsu.edu |

| Hesperetin | Moderate inhibition | IC50 = 29.68–63.87 µM | jst.go.jpmedchemexpress.comtargetmol.com |

| Naringenin | Moderate inhibition | - | jst.go.jp |

| Corydaline | No inhibition | - | mdpi.comnih.govresearchgate.net |

| Bilirubin | Competitive inhibition | Ki = 3.9 µM (for nicotine N-glucuronidation) | nih.gov |

The interaction of multiple substances with UGT1A4 can lead to complex effects. A substance can act as a co-inhibitor, enhancing the inhibitory effect of another compound. For example, the presence of other UGT1A isoforms can affect the kinetics of UGT1A4. Co-expression of UGT1A6 was found to increase both the Km and Vmax of UGT1A4-catalyzed this compound formation. nih.gov Conversely, the co-expression of UGT1A1 had no effect on this specific reaction. nih.gov These interactions highlight the complexity of predicting drug metabolism in a physiological environment where multiple enzymes and substrates are present. The inhibition of UGT1A4 by various compounds underscores the potential for drug-drug interactions, which can alter the therapeutic efficacy and safety of co-administered drugs. mdpi.com

Assessment of UGT1A4 Inhibition by Exogenous Substances (e.g., Efavirenz, Hesperetin, Naringenin, Corydaline, Nicotine, Cotinine)

Correlation Studies Between Trifluoperazine N-Glucuronidation and Other Glucuronidation Pathways

To understand the broader context of UGT1A4's role in drug metabolism, researchers conduct correlation studies. These studies examine the relationship between the rate of Trifluoperazine N-glucuronidation and the glucuronidation of other compounds, which may be metabolized by different UGT enzymes.

Strong correlations have been found between Trifluoperazine N-glucuronidation and the glucuronidation of other UGT1A4 substrates. For example, a significant correlation exists between the N-glucuronidation of afloqualone and trifluoperazine in human liver microsomes (r² = 0.798). researchgate.net Similarly, imipramine N-glucuronidation activities are significantly correlated with the glucuronosyltransferase activities of trifluoperazine (r = 0.817). researchgate.net

However, the correlation is not always strong with substrates of other UGT enzymes. For instance, while there is a significant correlation between nicotine and cotinine N-glucuronidation (r = 0.950), suggesting they are metabolized by the same enzymes, the correlation with imipramine N-glucuronidation is weak. nih.gov When haloperidol (B65202) concentrations are high, its O-glucuronidation shows a significant correlation with Trifluoperazine N-glucuronidation, indicating a contribution from UGT1A4 at higher substrate levels. psu.edu

These correlation studies help to delineate the substrate specificities of different UGT isoforms and provide a more comprehensive picture of how various metabolic pathways might influence one another.

Chemical Synthesis and Derivatization Research of Trifluoperazine N Glucuronide

Academic Approaches to the Synthesis of N-Glucuronides for Research Applications

The synthesis of N-glucuronides, such as Trifluoperazine (B1681574) N-glucuronide, is a complex area of carbohydrate chemistry that presents numerous challenges. symeres.com These compounds are essential for research, serving as reference standards for metabolic studies and for investigating the biological activities of drug metabolites. helsinki.fi

Academic and commercial laboratories employ several strategies to synthesize N-glucuronides. These can be broadly categorized into chemical and enzymatic methods. helsinki.fi

Chemical Synthesis:

The Koenigs-Knorr reaction is a foundational method for the chemical synthesis of glucuronides. helsinki.fi This reaction typically involves the coupling of an aglycone (in this case, trifluoperazine) with an activated glucuronic acid donor, such as methyl acetobromo-α-D-glucuronate, in the presence of a promoter like silver salts. helsinki.fi Subsequent deprotection steps are then required to remove the protecting groups from the glucuronic acid moiety. symeres.comhelsinki.fi

Key considerations in the chemical synthesis of N-glucuronides include:

Protecting Group Strategy: The selection of appropriate protecting groups for the hydroxyl and carboxyl functions of the glucuronic acid is critical to ensure regioselectivity and to withstand the reaction conditions. symeres.comrsc.org

Glycosylation Conditions: The choice of glycosyl donor, promoter, and solvent significantly influences the yield and stereoselectivity of the reaction, aiming for the formation of the desired β-anomer. helsinki.fimdpi.com

Deprotection: The final deprotection steps must be mild enough to avoid cleavage of the newly formed and often sensitive N-glucuronide bond. hyphadiscovery.com

One synthetic route to Trifluoperazine N-β-D-Glucuronide starts from Trifluoperazine itself. chemicalbook.com Another approach involves coupling the secondary amine of a precursor with either glucuronic acid directly or with a protected glucuronate derivative like methyl tetra-O-acetyl-beta-D-glucopyranuronate. nih.gov

Enzymatic Synthesis:

Enzymatic methods offer an alternative, often more selective, approach to N-glucuronide synthesis. helsinki.fi These methods utilize UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. oup.com Specifically, the UGT1A4 isoform, which is expressed in the liver, is known to catalyze the formation of Trifluoperazine N-glucuronide. caymanchem.comglpbio.comchemscene.commedchemexpress.com

Enzymatic synthesis can be performed using:

Recombinant UGTs: Using isolated, recombinant UGT enzymes provides a high degree of specificity for the desired glucuronide. helsinki.firesearchgate.net

Liver Microsomes: Preparations of liver microsomes from humans or other animals contain a mixture of UGTs and can be used to produce a range of metabolites, including N-glucuronides. helsinki.firesearchgate.net

While enzymatic synthesis can be highly regio- and stereoselective, producing mainly the desired β-anomer, the substrate affinity for the enzyme can sometimes be low, making the chemical approach more practical in certain cases. helsinki.fi

Preparation of Stable Isotope-Labeled Analogs for Metabolic Tracking and Quantitative Analytical Research

Stable isotope labeling is a powerful technique in drug metabolism research, providing a means to track and quantify metabolites with high precision and without the risks associated with radioactive isotopes. metsol.comacs.org The preparation of stable isotope-labeled analogs of this compound, such as deuterium-labeled versions (this compound-d3), is essential for pharmacokinetic and metabolic studies. medchemexpress.commedchemexpress.eu

Applications of Stable Isotope-Labeled Analogs:

Metabolic Tracking: By introducing stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the trifluoperazine or glucuronide moiety, researchers can trace the metabolic fate of the drug in biological systems. metsol.comsymeres.com

Quantitative Analysis: Stable isotope-labeled glucuronides serve as ideal internal standards in quantitative analytical methods, particularly those using mass spectrometry (MS). nih.goviris-biotech.descispace.com Their chemical and physical properties are nearly identical to the unlabeled analyte, allowing for accurate correction of variations in sample preparation and instrument response. scispace.com This is crucial for absorption, distribution, metabolism, and excretion (ADME) studies. acs.org

Elucidation of Metabolic Pathways: The use of labeled compounds helps in identifying and confirming the structures of metabolites and in delineating complex metabolic pathways. acs.org

Synthesis of Stable Isotope-Labeled Analogs:

The synthesis of stable isotope-labeled compounds generally follows two main strategies: symeres.com

Use of Labeled Precursors: The synthesis starts with commercially available precursors that already contain the stable isotope. These labeled building blocks are then carried through the synthetic route to produce the final labeled product. symeres.com

Isotope Exchange Reactions: For isotopes like deuterium, exchange reactions can be used to replace hydrogen atoms with deuterium on the target molecule or an intermediate. symeres.com

For this compound-d3, the deuterium atoms are typically incorporated into the trifluoperazine part of the molecule before the glucuronidation step. medchemexpress.commedchemexpress.eu The subsequent enzymatic or chemical glucuronidation would then yield the desired stable isotope-labeled metabolite.

Methodological Challenges in the Academic Synthesis of Complex Glucuronide Metabolites

The academic synthesis of complex glucuronide metabolites like this compound is fraught with challenges that require specialized expertise in carbohydrate chemistry. symeres.com

Key Methodological Hurdles:

Stereoselectivity: A primary challenge is controlling the stereochemistry at the anomeric center to exclusively or predominantly obtain the β-glucuronide, which is the form produced biologically. The Koenigs-Knorr reaction can often yield a mixture of α- and β-anomers, necessitating difficult purification. helsinki.fi

Protecting Group Manipulation: The synthesis requires a multi-step process of protecting and deprotecting various functional groups. Finding a set of orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule or the sensitive glucuronide linkage is a significant challenge. symeres.comresearchgate.net

Purification: Glucuronides are highly polar molecules, which complicates their purification. symeres.com Standard chromatographic techniques like silica (B1680970) gel chromatography may be ineffective. Specialized techniques such as gel permeation chromatography or preparative reversed-phase HPLC are often required to isolate the pure glucuronide. acs.org

Stability of N-Glucuronides: N-glucuronides, particularly those of tertiary amines, can be less stable than their O-glucuronide counterparts. The synthesis and purification must be conducted under mild conditions to prevent hydrolysis of the target molecule. hyphadiscovery.com

Lack of Analytical Standards: The development of synthetic methods is often hampered by the lack of commercially available, pure analytical standards for comparison. oup.com This makes the characterization and confirmation of the synthesized product more demanding, often requiring extensive spectroscopic analysis, such as 2D NMR and high-resolution mass spectrometry. nih.gov

These challenges underscore the complexity and resource-intensive nature of synthesizing glucuronide metabolites for research purposes.

Future Directions and Emerging Research Avenues for Trifluoperazine N Glucuronide

Exploration of Genetic Polymorphisms in UGT1A4 and Their Mechanistic Impact on Enzyme Function in Research Models

The enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4) is a key player in the N-glucuronidation of various compounds, including trifluoperazine (B1681574). nih.gov Genetic variations, or polymorphisms, within the UGT1A4 gene can lead to significant differences in enzyme activity among individuals, impacting how drugs are metabolized. nih.gov

Research has identified several polymorphisms in the UGT1A4 gene. nih.gov For instance, the UGT1A42 (Pro24Thr) and UGT1A43 (Leu48Val) are two variants that have been studied for their effects on the enzyme's function. nih.govnih.gov The UGT1A43 variant, in particular, has been associated with increased glucuronidation activity. oup.com In studies using human liver microsomes, individuals with the homozygous UGT1A43 genotype exhibited the highest rates of glucuronidation. oup.com

Conversely, other polymorphisms have been linked to decreased enzyme activity. A study on the P24T polymorphic variant (UGT1A4*2) revealed that this mutation, located in the signal peptide of the enzyme, leads to altered cleavage of the protein. researchgate.net This results in a significant reduction in the glucuronidation rates for substrates like trifluoperazine, primarily due to lower Vmax values, while the substrate affinity (Km) remains largely unaffected. researchgate.net

Future research will likely focus on identifying more of the 66 known polymorphisms in the UGT1A4 gene and characterizing their precise mechanistic impact. nih.gov This involves using research models, such as recombinant UGT1A4 expressed in cell lines, to systematically assess how each genetic variant alters the enzyme's structure, stability, and catalytic efficiency in metabolizing trifluoperazine. researchgate.netpsu.edu Understanding these relationships is crucial for explaining the interindividual variability observed in drug metabolism. nih.gov

Table 1: Investigated UGT1A4 Polymorphisms and their Reported Effects

| Polymorphism | Amino Acid Change | Reported Effect on Glucuronidation Activity | Reference |

| UGT1A42 | Pro24Thr (P24T) | Reduced enzyme activity. nih.gov Lower glucuronidation rates for trifluoperazine. researchgate.net | nih.govresearchgate.net |

| UGT1A43 | Leu48Val (L48V) | No effect on trifluoperazine glucuronidation in one study. nih.gov Increased glucuronidation activity in another. oup.com | nih.govoup.com |

Advanced Computational Modeling and Molecular Docking Studies of UGT1A4-Trifluoperazine Substrate Interactions

To complement experimental research, advanced computational techniques are becoming indispensable for studying the interaction between UGT1A4 and trifluoperazine at a molecular level. acs.org Homology modeling is used to create three-dimensional structures of UGT enzymes, which are otherwise difficult to crystallize. nih.govnih.gov These models provide a virtual scaffold to perform molecular docking simulations.

Molecular docking predicts the preferred orientation and binding affinity of a substrate, like trifluoperazine, within the active site of the UGT1A4 enzyme. rsc.org These simulations can identify key amino acid residues that are critical for substrate binding and catalysis. acs.org For example, docking studies have revealed that hydrogen bonding and the interaction with specific residues can significantly influence the inhibitory potential of compounds targeting UGTs. nih.govrsc.org

Future studies will leverage more sophisticated computational methods to refine these models. By simulating the dynamic nature of the enzyme-substrate complex, researchers can gain a more accurate understanding of the forces driving the interaction. This knowledge is not only fundamental to understanding the mechanism of trifluoperazine glucuronidation but can also aid in the design of novel drugs with improved metabolic profiles. acs.org Quantitative structure-activity relationship (QSAR) analysis, which correlates the chemical structure of compounds with their biological activity, can further enhance the predictive power of these computational models for UGT1A4 inhibition. nih.govresearchgate.net

Development of Novel In Vitro and In Silico Research Models for Predicting N-Glucuronidation Pathways

Predicting the metabolic fate of new chemical entities is a critical step in drug development. nih.gov The development of reliable in vitro and in silico models for predicting N-glucuronidation pathways is a major focus of current research. oup.comnih.gov

In vitro models typically involve using human liver microsomes or recombinant UGT enzymes to study metabolic reactions in a controlled laboratory setting. nih.govresearchgate.netnih.gov These systems allow for the determination of kinetic parameters and the identification of the specific UGT isoforms involved in a compound's metabolism. researchgate.net For instance, recombinant UGT1A4 is used to specifically assess its catalytic activity towards substrates like trifluoperazine. nih.govnih.govnih.gov

In silico models, on the other hand, use computer algorithms and machine learning to predict a compound's metabolic pathway based on its chemical structure. oup.comnih.govmdpi.com These models are trained on large datasets of known metabolic reactions and can predict the site of metabolism (SOM) for new compounds with increasing accuracy. oup.commdpi.com For N-glucuronidation, models are being developed to specifically predict the likelihood of this reaction occurring at different nitrogen atoms within a molecule. oup.com While promising, the accuracy of these models is dependent on the quality and diversity of the training data. mdpi.com

Future efforts will focus on integrating data from both in vitro and in silico approaches to create more robust and predictive models. nih.gov These next-generation models will be invaluable for screening large libraries of compounds early in the drug discovery process, helping to identify candidates with favorable metabolic properties.

Broader Biochemical Significance of Quaternary Ammonium (B1175870) N-Glucuronides in Research

The formation of Trifluoperazine N-Glucuronide is an example of a broader metabolic pathway that produces quaternary ammonium N-glucuronides. psu.edu This type of metabolite is formed when a tertiary amine group is conjugated with glucuronic acid. pharmgkb.org This pathway is particularly important in the metabolism of many drugs in humans, including antihistamines and antidepressants. psu.edupharmgkb.orgresearchgate.net

Quaternary ammonium N-glucuronides have unique physicochemical properties, such as their stability across a wide pH range, which distinguishes them from other types of glucuronides. nih.gov For example, they are generally stable between pH 4 and 10. nih.gov However, their enzymatic hydrolysis can be challenging and is dependent on the source of the β-glucuronidase enzyme and the pH of the reaction. nih.gov

Research into these metabolites is expanding to understand their full biochemical significance. This includes investigating their potential pharmacological activity, their role in drug-drug interactions, and their transport and excretion from the body. pharmgkb.orgresearchgate.net The study of these compounds is often complicated by species-specific differences in their formation, with humans and non-human primates showing a higher capacity for this metabolic pathway. psu.eduresearchgate.net This highlights the importance of using human-derived tissues and models in research. helsinki.fi The formation of these glucuronides can be a major elimination pathway for many tertiary amines in humans. psu.edu

Q & A

Q. What are the key physicochemical properties and storage conditions for Trifluoperazine N-Glucuronide in experimental settings?

Methodological Answer: this compound (molecular formula: C₂₇H₃₂F₃N₃O₆S, molecular weight: 583.6) is soluble in methanol and water. For stability, store lyophilized powder at -20°C (1-month usability) or -80°C (6-month usability). Avoid repeated freeze-thaw cycles. For solubility, heat samples to 37°C and sonicate. Preparation of stock solutions (e.g., 1–10 mM) requires dissolving in DMSO, followed by dilution with PEG300, Tween 80, and saline for in vivo studies .

Q. How is this compound synthesized enzymatically, and which UDP-glucuronosyltransferase (UGT) isoforms are involved?

Methodological Answer: this compound is formed via glucuronidation catalyzed by human UGT1A4, a liver-expressed isoform. Recombinant UGT1A4 is used in vitro to study enzymatic kinetics. Incubate trifluoperazine with UDP-glucuronic acid (UDPGA) and microsomes expressing UGT1A4. Monitor reaction progress via LC-MS/MS or HPLC .

Q. What analytical techniques are recommended for detecting and quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use positive/negative ionization modes with declustering potentials (DP) of 156 V and collision cell exit potentials (CXP) of 12 V. Mobile phase: 33% acetonitrile + 15 mM monosodium phosphate; flow rate: 1.0 mL/min .

- HPLC-UV : Detect at 205 nm with retention time ~18.7 min .

- Validation : Include calibration curves, intra-/inter-day precision (<15% CV), and spike-recovery tests (85–115% accuracy) .

Advanced Research Questions

Q. How do researchers resolve contradictions in UGT1A4 substrate specificity for tertiary amines like trifluoperazine?

Methodological Answer: Evidence conflicts on whether UGT1A4 glucuronidates tertiary amines. While some studies indicate trifluoperazine is a substrate , others classify tertiary amines as non-substrates . To resolve this:

Q. What are the optimal LC-MS/MS parameters for quantifying this compound alongside other glucuronides in complex matrices?

Methodological Answer: For multiplexed analysis (e.g., with imipramine or midazolam glucuronides):

- Column : C18, 2.1 × 50 mm, 2.6 μm.

- Mobile Phase : Gradient of acetonitrile (22.5–35%) and phosphate buffer (pH 2.8).

- Detection : Negative ionization mode (m/z 582→406 for trifluoperazine glucuronide).

- Collision Energy : 24–30 eV .

- Internal Standards : Isotope-labeled analogs (e.g., trifluoperazine-d₃ glucuronide) improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.